N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl scaffold substituted with a cyclopropyl group at position 3 and a phenyl ring at position 5. The thioacetamide side chain at position 2 is further functionalized with a 5-chloro-2-methoxyphenyl group. Its molecular formula is C₂₃H₂₀ClN₃O₂S, with a molecular weight of 438.94 g/mol (calculated from structural data). The compound’s design integrates features common to kinase inhibitors and enzyme modulators, such as a planar heterocyclic core for target binding and hydrophobic substituents (cyclopropyl, phenyl) for enhanced lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-32-19-10-7-15(25)11-18(19)27-20(30)13-33-24-28-21-17(14-5-3-2-4-6-14)12-26-22(21)23(31)29(24)16-8-9-16/h2-7,10-12,16,26H,8-9,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZQILTNHQJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article reviews its synthesis, mechanism of action, and therapeutic potential based on available literature and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thioacetamide moiety linked to a pyrrolopyrimidine structure. The synthesis typically involves multi-step organic reactions that yield high purity and yield of the target compound. Recent studies have highlighted the importance of specific substituents on the phenyl ring and the cyclopropyl group in enhancing biological activity.
Research indicates that this compound acts primarily as an inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO has been implicated in various diseases, including autoimmune disorders and cardiovascular diseases. The inhibition mechanism is thought to be time-dependent and covalent, leading to irreversible inactivation of MPO, which could provide therapeutic benefits in conditions characterized by excessive inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects. It has shown selective inhibition against MPO with minimal activity against other peroxidases such as thyroid peroxidase .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| MPO Inhibition | High selectivity and potency | |
| Anti-inflammatory | Significant reduction in cytokine levels | |
| Cytotoxicity | Selective against cancer cell lines |
In Vivo Studies
Preclinical evaluations have been conducted using animal models to assess the pharmacokinetic properties and therapeutic efficacy. For instance, oral administration in lipopolysaccharide-treated cynomolgus monkeys resulted in robust inhibition of plasma MPO activity, indicating potential for clinical application .
Case Study: Efficacy in Animal Models
A study involving cynomolgus monkeys demonstrated that the compound significantly reduced inflammatory markers post-treatment. This suggests its potential utility in treating conditions like vasculitis or other inflammatory diseases .
Therapeutic Potential
Given its mechanism of action and biological activity profile, this compound is being explored as a candidate for therapeutic intervention in inflammatory diseases. Its selective inhibition of MPO presents a promising avenue for developing targeted therapies with fewer side effects compared to broad-spectrum anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyrrolo[3,2-d]pyrimidinone core distinguishes this compound from analogs with alternative fused-ring systems:
- N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 2034353-14-3): Shares the pyrrolo[3,2-d]pyrimidinone core but replaces the cyclopropyl group with a 3-methoxybenzyl moiety. Its molecular weight (528.6 g/mol) and logP value are higher, suggesting reduced solubility compared to the target compound .
- Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Features a carboxylate ester at position 7 and a dipentylamino group at position 2. The ester group enhances polarity but may reduce metabolic stability due to esterase susceptibility .
Functional Group Modifications
- N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251676-68-2): Replaces the pyrrolo[3,2-d]pyrimidinone core with an isothiazolo[4,5-d]pyrimidinone system. The pyridin-4-yl group introduces hydrogen-bonding capacity, which may improve target affinity. However, the isothiazolo ring’s sulfur atom could increase metabolic clearance risks .
- N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 899759-80-9): Substitutes the pyrrolo[3,2-d]pyrimidinone with a pyrazinone ring. Its lower molecular weight (437.8 g/mol) may correlate with better pharmacokinetic properties .
Physicochemical and Structural Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
